molecular formula C22H21BrN2O2 B2811363 4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one CAS No. 1448078-00-9

4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one

Cat. No.: B2811363
CAS No.: 1448078-00-9
M. Wt: 425.326
InChI Key: XVXUDUYTWOJYHV-UHFFFAOYSA-N
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Description

4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H21BrN2O2 and its molecular weight is 425.326. The purity is usually 95%.
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Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives are known for their wide range of biological potentials, including antimicrobial, antitumor, and CNS (Central Nervous System) activities. These compounds, due to their heterocyclic nature, are investigated for various pharmacotherapeutic applications. The isoquinoline scaffold, being part of the chemical structure similar to "4-(4-benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one", suggests potential research applications in designing novel therapeutic agents targeting diverse biological pathways (Danao et al., 2021).

Chemokine Receptor Antagonists

Quinoline derivatives, including those with additional substituents, have been studied for their role as small molecule antagonists targeting chemokine receptors such as CCR3, which are implicated in allergic diseases like asthma and atopic dermatitis. The structure-activity relationships (SAR) of these compounds provide valuable insights into designing new therapeutic agents for treating inflammatory and allergic conditions (Willems & IJzerman, 2009).

Enzymatic Degradation of Organic Pollutants

Research on enzymatic approaches for the remediation of organic pollutants highlights the potential of redox mediators in enhancing the efficiency of pollutant degradation. The involvement of redox-active compounds in such processes may provide a framework for investigating "this compound" and related structures in environmental remediation efforts, particularly in the context of aromatic compound degradation (Husain & Husain, 2007).

Central Nervous System (CNS) Acting Drugs

The search for new CNS acting drugs involves exploring various chemical groups for their potential CNS effects. Given the complex nature of "this compound", it could be of interest in synthesizing compounds with potential CNS activity, ranging from antidepressant to anticonvulsant properties (Saganuwan, 2017).

Organic Light-Emitting Diodes (OLEDs)

The development of materials for organic light-emitting diodes (OLEDs) involves investigating various organic compounds for their emissive properties. Quinoline and its derivatives are notable for their application in OLED materials. Research into the tunable properties of related compounds could extend to "this compound", particularly in exploring its potential as an emissive material in OLED technology (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Benzylpiperidine-1-carbonyl)-6-bromoquinolin-2(1H)-one is human alpha-thrombin . Thrombin is a serine protease that plays a key role in the blood coagulation cascade, a series of reactions that ultimately leads to the formation of a clot.

Mode of Action

The compound interacts with its target, human alpha-thrombin, by binding to the active site in an L-shaped manner . The basic amidine of the compound forms a salt bridge with Asp 189 within the specificity pocket, while the 4-benzylpiperidine side chain engages in a number of hydrophobic interactions at the S2 and S3 binding sites . This binding inhibits the enzymatic activity of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation.

Properties

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-6-bromo-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c23-17-6-7-20-18(13-17)19(14-21(26)24-20)22(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUDUYTWOJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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